Diethyl [1-(methylselanyl)hexyl]phosphonate
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Overview
Description
Diethyl [1-(methylselanyl)hexyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hexyl chain with a methylselanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylselanyl)hexyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable alkyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of H-phosphonate diesters with aryl or vinyl halides in the presence of a palladium catalyst can yield the desired phosphonate compound . This method is advantageous due to its high efficiency and the ability to tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(methylselanyl)hexyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form corresponding selenoxide or selenone derivatives.
Reduction: Reduction of the phosphonate ester can yield the corresponding phosphine oxide or phosphine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylselanyl group can yield selenoxides, while reduction of the phosphonate ester can produce phosphine oxides.
Scientific Research Applications
Diethyl [1-(methylselanyl)hexyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of diethyl [1-(methylselanyl)hexyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. Additionally, the methylselanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the methylselanyl group, making it less reactive in redox processes.
Dimethyl phosphonate: Similar structure but with different alkyl groups, affecting its reactivity and applications.
Diethyl [1-(methylthio)hexyl]phosphonate: Contains a sulfur atom instead of selenium, leading to different chemical properties and biological activities.
Uniqueness
Diethyl [1-(methylselanyl)hexyl]phosphonate is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
CAS No. |
80436-46-0 |
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Molecular Formula |
C11H25O3PSe |
Molecular Weight |
315.26 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-methylselanylhexane |
InChI |
InChI=1S/C11H25O3PSe/c1-5-8-9-10-11(16-4)15(12,13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
InChI Key |
KIVMJXKXHKBCLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(P(=O)(OCC)OCC)[Se]C |
Origin of Product |
United States |
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